molecular formula C22H27NO2 B1622858 Pheneridine CAS No. 469-80-7

Pheneridine

Cat. No.: B1622858
CAS No.: 469-80-7
M. Wt: 337.5 g/mol
InChI Key: IUNKCJPURQMGKG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Pheneridine can be synthesized through a multi-step process involving the reaction of 4-phenylpiperidine with ethyl chloroformate. The reaction typically requires a base such as sodium hydroxide to facilitate the formation of the ester bond .

Industrial Production Methods: The process would likely include purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Pheneridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Pheneridine has several applications in scientific research, including:

    Chemistry: Used as a model compound to study the reactivity and synthesis of 4-Phenylpiperidine derivatives.

    Biology: Investigated for its interactions with opioid receptors and potential effects on cellular signaling pathways.

    Medicine: Although not used clinically, this compound serves as a reference compound in the development of new analgesics.

    Industry: Utilized in the synthesis of related compounds and as a standard in analytical chemistry.

Mechanism of Action

Pheneridine exerts its effects by binding to mu-opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters such as substance P and glutamate, leading to reduced pain perception and sedation. The molecular targets include the mu-opioid receptor, and the pathways involved are primarily related to G-protein coupled receptor signaling .

Comparison with Similar Compounds

Uniqueness: this compound’s uniqueness lies in its specific chemical structure, which allows for distinct interactions with opioid receptors. Unlike some of its analogs, this compound is not widely used in medicine, making it a valuable compound for research purposes .

Properties

CAS No.

469-80-7

Molecular Formula

C22H27NO2

Molecular Weight

337.5 g/mol

IUPAC Name

ethyl 4-phenyl-1-(2-phenylethyl)piperidine-4-carboxylate

InChI

InChI=1S/C22H27NO2/c1-2-25-21(24)22(20-11-7-4-8-12-20)14-17-23(18-15-22)16-13-19-9-5-3-6-10-19/h3-12H,2,13-18H2,1H3

InChI Key

IUNKCJPURQMGKG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1(CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3

469-80-7

Origin of Product

United States

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